4-{[(tert-butoxy)carbonyl](methyl)amino}pent-2-enoic acid
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Description
The compound “4-{(tert-butoxy)carbonylamino}pent-2-enoic acid” is also known as (2E)-4-{[(tert-butoxy)carbonyl]amino}pent-2-enoic acid . It has a molecular weight of 215.25 . The compound is in powder form and is stored at a temperature of 4 degrees Celsius .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The IUPAC name of the compound is (2E)-4-[(tert-butoxycarbonyl)amino]-2-pentenoic acid . The InChI code is 1S/C10H17NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h5-7H,1-4H3,(H,11,14)(H,12,13)/b6-5+ .Chemical Reactions Analysis
The compound is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity . It is also used as a reagent in the synthesis of aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .Physical And Chemical Properties Analysis
The compound has a molecular weight of 215.25 . It is in powder form and is stored at a temperature of 4 degrees Celsius .Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-{[(tert-butoxy)carbonyl](methyl)amino}pent-2-enoic acid involves the protection of the amine group, followed by the addition of a double bond and deprotection of the amine group.", "Starting Materials": [ "Methylamine", "Acetic anhydride", "Tert-butyl chloroformate", "2-pentanone", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Methylamine is reacted with acetic anhydride to form N-acetylmethylamine.", "Tert-butyl chloroformate is added to N-acetylmethylamine to form N-tert-butoxycarbonylmethylamine.", "2-pentanone is reacted with N-tert-butoxycarbonylmethylamine in the presence of sodium borohydride to form 4-{[(tert-butoxy)carbonyl](methyl)amino}pent-2-ol.", "Sodium hydroxide is added to 4-{[(tert-butoxy)carbonyl](methyl)amino}pent-2-ol to form 4-{[(tert-butoxy)carbonyl](methyl)amino}pent-2-enoic acid.", "The amine group is deprotected by treatment with hydrochloric acid.", "The resulting mixture is neutralized with sodium bicarbonate and extracted with ethyl acetate.", "The organic layer is washed with water and dried over sodium sulfate.", "The solvent is removed under reduced pressure to yield 4-{[(tert-butoxy)carbonyl](methyl)amino}pent-2-enoic acid as a white solid." ] } | |
CAS RN |
2229657-06-9 |
Product Name |
4-{[(tert-butoxy)carbonyl](methyl)amino}pent-2-enoic acid |
Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.3 |
Purity |
95 |
Origin of Product |
United States |
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